molecular formula C19H21BrN6O3 B11482590 N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482590
M. Wt: 461.3 g/mol
InChI Key: RVDFGNHHMLXXOE-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a formamidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting 4-methylphenyl hydrazine with carboxylic acids or their derivatives.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using formamidoethyl acetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.

    Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: The compound can be used in the development of new catalysts or as a building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The formamidoethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID: Similar pyrazole structure but lacks the oxadiazole and formamidoethyl groups.

    4-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE: Contains the oxadiazole ring but lacks the pyrazole and formamidoethyl groups.

Uniqueness

The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE lies in its combination of the pyrazole and oxadiazole rings with the formamidoethyl group, which provides a unique set of chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C19H21BrN6O3

Molecular Weight

461.3 g/mol

IUPAC Name

N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21BrN6O3/c1-11-4-6-14(7-5-11)17-23-19(29-25-17)18(28)22-9-8-21-15(27)10-26-13(3)16(20)12(2)24-26/h4-7H,8-10H2,1-3H3,(H,21,27)(H,22,28)

InChI Key

RVDFGNHHMLXXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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